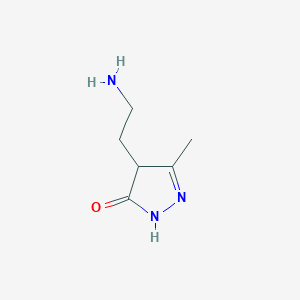![molecular formula C7H8N2O B12360408 2,3-Dihydropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B12360408.png)
2,3-Dihydropyrrolo[1,2-b]pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PYRROLO[1,2-B]PYRIDAZIN-4(1H)-ONE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused pyrrole and pyridazine ring system, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PYRROLO[1,2-B]PYRIDAZIN-4(1H)-ONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of hydrazine derivatives with pyrrole-2-carboxylic acids, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of PYRROLO[1,2-B]PYRIDAZIN-4(1H)-ONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
PYRROLO[1,2-B]PYRIDAZIN-4(1H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-b]pyridazin-4(1H)-one derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the heterocyclic ring .
Aplicaciones Científicas De Investigación
PYRROLO[1,2-B]PYRIDAZIN-4(1H)-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of PYRROLO[1,2-B]PYRIDAZIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or signal transduction. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparación Con Compuestos Similares
Similar Compounds
PYRROLO[2,3-B]PYRIDINE: Another heterocyclic compound with a similar fused ring system but different biological activities.
PYRAZOLO[3,4-B]PYRIDINE: Known for its use in medicinal chemistry as a scaffold for drug development.
IMIDAZO[1,2-A]PYRIMIDINE: Widely studied for its pharmacological properties and applications in drug discovery.
Uniqueness
PYRROLO[1,2-B]PYRIDAZIN-4(1H)-ONE is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness compared to similar compounds .
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-pyrrolo[1,2-b]pyridazin-4-one |
InChI |
InChI=1S/C7H8N2O/c10-7-3-4-8-9-5-1-2-6(7)9/h1-2,5,8H,3-4H2 |
Clave InChI |
ISNHVPKARCAIQZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNN2C=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[[5-[2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12360333.png)


![1-[(6aR,8R,9aR)-9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3-diazinane-2,4-dione](/img/structure/B12360347.png)
![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12360352.png)









